molecular formula C11H10FN3O B5507594 2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide

2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide

Cat. No. B5507594
M. Wt: 219.21 g/mol
InChI Key: RJVLMVZNKIMPFH-UHFFFAOYSA-N
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Description

Introduction 2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide is a chemical compound that belongs to the class of organic compounds known as imidazoles, featuring a core structure similar to that found in various biologically active molecules. The interest in this compound and its derivatives arises from their potential applications in medicinal chemistry and material sciences due to their unique chemical and physical properties.

Synthesis Analysis The synthesis of compounds related to this compound often involves the O-alkylation of imidazole derivatives with fluorobenzyl bromide in the presence of silver triflate and non-nucleophilic base amine. This method provides a pathway to label imidazole-containing compounds with fluorine for clinical studies, particularly in PET imaging. The process requires careful control of conditions to achieve high purity and specific activity (Iwata et al., 2000).

Molecular Structure Analysis The molecular structure of compounds similar to this compound often shows significant interactions such as hydrogen bonding, π–π stacking, and Van der Waals forces, contributing to their stability and biological activities. These structures may display dihedral angles between different rings, affecting their chemical reactivity and interaction with biological targets (Chen et al., 2021).

Chemical Reactions and Properties Compounds of this class may undergo various chemical reactions, including oxidation and carbonylation, leading to the formation of novel derivatives with potential biological activities. For instance, the oxidation of imidazol-5-ones with selenium dioxide can result in fluorogenic dyes with significant shifts in absorption and emission spectra (Zaitseva et al., 2020). Additionally, dicarbonylation reactions utilizing molecular oxygen have been explored for the synthesis of 1,2-carbonyl imidazo[1,2-a]pyridines (Wang et al., 2015).

Physical Properties Analysis The physical properties of this compound derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and the presence of substituents, affecting their stability, form, and suitability for various applications.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and pKa values, are significant for understanding the compound's behavior in biological systems. For example, the pKa values can provide insights into the compound's protonation state under physiological conditions, influencing its interaction with biological targets (Duran & Canbaz, 2013).

Mechanism of Action

CRL-40,940 is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .

Future Directions

The inventors of CRL-40,940 claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that there may be potential for further development and study of this compound in the future.

properties

IUPAC Name

2-[4-(4-fluorophenyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-9-3-1-8(2-4-9)10-5-15(7-14-10)6-11(13)16/h1-5,7H,6H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLMVZNKIMPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=N2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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